4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Descripción

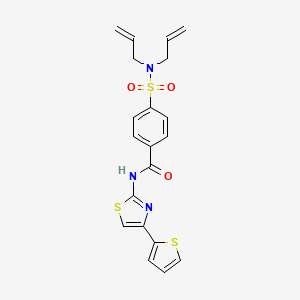

4-(N,N-Diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a diallylsulfamoyl group at the 4-position and a thiazole ring at the N-position. The thiazole ring is further substituted with a thiophen-2-yl group at its 4-position. This structure combines sulfonamide, benzamide, and heteroaromatic moieties, which are commonly associated with bioactivity in medicinal chemistry.

Propiedades

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHSJPXIHHJGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic derivative that combines elements of thiazole and thiophene, which are known for their biological activities. This article explores its biological activity, particularly focusing on its antitumor potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be represented as follows:

This structure features a thiazole ring, a thiophene moiety, and a sulfamoyl group, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole and thiophene structures exhibit various biological activities, including:

- Antitumor Activity : Many thiazole derivatives have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation markers.

The antitumor activity of thiazole and thiophene derivatives often involves several mechanisms:

- Inhibition of DNA/RNA Synthesis : Compounds may interfere with nucleic acid synthesis, disrupting cell division.

- Targeting Kinases : Thiazole derivatives can inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : These compounds may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

- In Vitro Studies : A study investigated the cytotoxic effects of thiazole derivatives on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM for selected compounds .

- Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to dihydrofolate reductase (DHFR), a critical target in cancer therapy, indicating potential as an antitumor agent .

- Comparative Analysis : In comparison with standard chemotherapeutics like cisplatin, certain thiazole derivatives exhibited lower cytotoxicity towards normal cells while maintaining efficacy against tumor cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of compounds similar to 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. For instance:

- Bacterial Strains Tested : Compounds were evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing promising antibacterial activity with MIC values below 50 µg/mL .

Summary Table of Biological Activities

| Activity Type | Targeted Cells/Organisms | IC50/Effectiveness |

|---|---|---|

| Antitumor | A549, HepG2 | 5 - 20 µM |

| Antimicrobial | S. aureus, E. coli | MIC < 50 µg/mL |

| Anti-inflammatory | Various | Not quantified |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substitutions

- Allyl groups may also enhance metabolic stability due to reduced oxidation susceptibility compared to alkyl chains .

- Thiazole Substituents: The thiophen-2-yl group in the target compound provides an electron-rich heteroaromatic system, contrasting with fluorophenyl () or pyridyl () groups. Thiophene’s sulfur atom may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Yields for analogous compounds in and range from 78–90%, suggesting efficient synthetic routes for benzamide-thiazole hybrids. The target compound’s diallyl group may lower melting points compared to rigid substituents (e.g., pyridyl), but this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.